N-[4-(2-amino-2-oxoethoxy)phenyl]-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide
Description
N-[4-(2-amino-2-oxoethoxy)phenyl]-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a carboxamide group, a fluorophenyl group, and an amino-oxoethoxyphenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.
Properties
IUPAC Name |
N-[4-(2-amino-2-oxoethoxy)phenyl]-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c23-17-6-4-5-16(13-17)14-22(11-2-1-3-12-22)21(27)25-18-7-9-19(10-8-18)28-15-20(24)26/h4-10,13H,1-3,11-12,14-15H2,(H2,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLHZMCQZWOVHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC(=CC=C2)F)C(=O)NC3=CC=C(C=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-amino-2-oxoethoxy)phenyl]-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide typically involves multiple steps:
Formation of the Cyclohexane Core: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Attachment of the Fluorophenyl Group: This step involves a Friedel-Crafts alkylation reaction, where the cyclohexane ring is alkylated with a fluorophenyl methyl halide in the presence of a Lewis acid catalyst.
Addition of the Amino-Oxoethoxyphenyl Group: This group is typically introduced through a nucleophilic substitution reaction, where an amino-oxoethoxyphenyl halide reacts with the cyclohexane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(2-amino-2-oxoethoxy)phenyl]-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It could be explored for its efficacy in treating various diseases, particularly those involving inflammation or cancer, given its structural features that may interact with biological targets.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(2-amino-2-oxoethoxy)phenyl]-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxamide groups may form hydrogen bonds with active sites, while the aromatic rings could participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-amino-2-oxoethoxy)phenyl]-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide: Similar structure but with a different position of the fluorine atom.
N-[4-(2-amino-2-oxoethoxy)phenyl]-1-[(3-chlorophenyl)methyl]cyclohexane-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-[4-(2-amino-2-oxoethoxy)phenyl]-1-[(3-methylphenyl)methyl]cyclohexane-1-carboxamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The uniqueness of N-[4-(2-amino-2-oxoethoxy)phenyl]-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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